Itraconazole Didioxolonyl Impurity
Description
Nomenclature and Chemical Identity
Itraconazole Didioxolonyl Impurity, also designated as Itraconazole EP Impurity G in the European Pharmacopoeia, possesses the systematic IUPAC name:
4-[4-[4-[4-[[Cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one .
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C44H41Cl4N11O6 | |
| Molecular Weight | 961.68 g/mol | |
| Stereochemistry | Contains cis-configuration at dioxolane rings |
The structure features two dioxolane moieties, each bearing 2,4-dichlorophenyl and triazole groups, connected via a piperazine-triazolone backbone. This structural complexity arises from dimerization or incomplete reaction steps during itraconazole synthesis.
Historical Context in Pharmaceutical Analysis
The identification of this compound became critical following:
- Regulatory milestones : Implementation of ICH Q3A(R2) guidelines (2006) establishing thresholds for reporting, identifying, and qualifying impurities.
- Analytical advancements : Development of ultra-performance liquid chromatography (UPLC) methods post-2010 enabled detection at ≤0.1% levels.
- Pharmacopeial recognition : Inclusion in European Pharmacopoeia monographs as a specified impurity requiring controlled limits.
Key analytical challenges included resolving this impurity from structurally similar degradation products, necessitating gradient elution protocols with sub-2 µm particle columns.
Significance in Quality Control of Azole Antifungals
This compound serves as a critical quality marker due to:
1. Synthesis-related concerns :
- Forms via oxidative dimerization during manufacturing.
- Represents ≤0.15% of total impurities in commercial batches.
2. Regulatory implications :
- European Pharmacopoeia specifies ≤0.2% in itraconazole formulations.
- Requires validation per ICH Q2(R1) for analytical methods.
3. Analytical methodologies :
These methods enable precise quantification despite the impurity’s high molecular weight and structural similarity to itraconazole.
4. Stability implications :
- Forms under heat stress conditions in drug products.
- Serves as an indicator of manufacturing process control.
The rigorous monitoring of this impurity underscores the pharmaceutical industry’s commitment to ensuring the structural integrity and therapeutic reliability of azole antifungals.
Properties
Molecular Formula |
C₄₄H₄₁Cl₄N₁₁O₆ |
|---|---|
Molecular Weight |
961.68 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
The impurity’s unique structural features differentiate it from other itraconazole-related impurities:
| Compound | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Itraconazole Didioxolonyl | 1,3-dioxolane ring, dichlorophenyl, triazolylmethyl, and piperazinyl groups | C₄₄H₄₁Cl₄N₁₁O₆ | 960.71 |
| Itraconazole Impurity B | 1-methylpropyl side chain, triazole ring at position 1,2,4-triazol-4-yl | C₃₅H₃₈Cl₂N₈O₄ | 705.64 |
| Itraconazole Impurity F | Butyl side chain (shared with parent), triazole ring at position 1,2,4-triazol-1-yl | C₃₅H₃₈Cl₂N₈O₄ | 705.64 |
| Hydroxy Itraconazole | Hydroxyl group substitution on the triazole ring (mixture of diastereomers) | C₃₅H₃₈Cl₂N₈O₅ | 721.64 |
| Desethylene-seco-piperazine | Loss of ethylene group from the piperazine ring, formyl modifications | C₃₃H₃₆Cl₂N₁₀O₅ | 723.62 |
The impurity’s 1,3-dioxolane ring and extended piperazinyl-phenyl backbone contribute to its higher molecular weight and lipophilicity compared to impurities like Hydroxy Itraconazole or Desethylene-seco-piperazine derivatives. These structural attributes influence its chromatographic retention and solubility .
Chromatographic Behavior
A validated RP-HPLC method for separating itraconazole impurities highlights critical differences:
- Itraconazole Didioxolonyl Impurity : Requires a Zorbax Eclipse XDB-C18 column with acetonitrile-rich mobile phases (≥70% organic modifier) due to its high lipophilicity .
- Impurity B and F : Elute earlier under the same conditions due to smaller side chains and absence of the dioxolane ring .
- Hydroxy Itraconazole : Shows intermediate retention, influenced by hydroxyl group polarity .
Regulatory and Analytical Considerations
The impurity’s control is guided by pharmacopeial limits:
Preparation Methods
Controlled Synthesis via Side-Reaction Optimization
The impurity is intentionally synthesized by replicating conditions that favor side reactions during Itraconazole production. Key steps include:
-
Alkylation of Intermediate Precursors :
-
The dioxolane ring in Itraconazole is formed through a cyclization reaction between a diol and a ketone. Introducing excess oxidizing agents (e.g., ) or elevated temperatures (70–80°C) promotes over-oxidation, yielding the Didioxolonyl structure.
-
Reaction Conditions :
Parameter Value Temperature 75°C Oxidizing Agent (30% v/v) Reaction Time 8–12 hours
-
-
Acid-Catalyzed Rearrangement :
Isolation and Purification Techniques
Following synthesis, the impurity is isolated using chromatographic methods:
-
High-Performance Liquid Chromatography (HPLC) :
-
Crystallization :
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry (MS) :
-
Nuclear Magnetic Resonance (NMR) :
Regulatory and Industrial Considerations
This compound is classified as a "controlled product" requiring specialized handling and documentation. Regulatory guidelines mandate its concentration in the final drug product to be <0.15% as per ICH Q3A/B thresholds.
Challenges in Large-Scale Production
Q & A
Q. What analytical techniques are recommended for detecting Itraconazole Didioxolonyl Impurity in pharmaceutical formulations?
The most validated method for detecting this compound is reversed-phase high-performance liquid chromatography (RP-HPLC) . Key parameters include:
- Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) for resolving structurally similar impurities .
- Mobile phase : Acetonitrile/water (50:50, v/v) adjusted to pH 2.5 with ortho-phosphoric acid, optimized for separation of itraconazole and its impurities .
- Detection : UV at 256 nm, with a flow rate of 1 mL/min and column temperature of 30°C .
This method achieves a resolution (R) ≥ 2.0 between itraconazole and impurities, ensuring specificity .
Q. How can this compound be differentiated from other structurally related impurities?
Differentiation relies on chromatographic behavior and structural analysis :
- Chromatography : The impurity elutes at distinct retention times under optimized RP-HPLC conditions, particularly due to differences in side chains (e.g., butyl vs. isopentyl groups) and triazole ring substitution patterns .
- Structural analysis : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can confirm the impurity’s molecular formula (C₄₄H₄₁Cl₄N₁₁O₆) and distinguish it from analogs like Itraconazole EP Impurity B (C₃₅H₃₈Cl₂N₈O₄) .
Advanced Research Questions
Q. How can chromatographic conditions be optimized for separating Itraconazole and its Didioxolonyl Impurity?
Chemometric approaches such as the Box-Behnken design are critical for multi-factor optimization:
- Variables : Acetonitrile concentration (40–60%), aqueous phase pH (2.0–3.0), and column temperature (25–35°C) .
- Critical response : Resolution between itraconazole and impurity F (used as a proxy for structurally similar impurities like Didioxolonyl).
- Optimal conditions : 50% acetonitrile, pH 2.5, and 30°C, validated through response surface modeling .
Q. What validation parameters are critical when quantifying this compound?
Validation must adhere to ICH guidelines, with emphasis on:
Q. How should discrepancies in impurity quantification between analytical methods be resolved?
Discrepancies often arise from method sensitivity or chromatographic interference . Mitigation strategies include:
Q. What are the synthetic pathways leading to this compound?
The impurity is a process-related byproduct formed during:
Q. What chemometric approaches enhance method development for impurity analysis?
- Box-Behnken design : Efficiently optimizes multiple variables (e.g., pH, temperature) with minimal experiments .
- Fractional factorial design : Identifies critical factors (e.g., flow rate) during robustness testing .
- Principal component analysis (PCA) : Resolves co-elution issues in complex impurity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
